

Physical properties of 2-(2-Ethoxyethoxy)ethyl acrylate: viscosity, polarity, Tg

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Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)ethyl acrylate

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An In-depth Technical Guide to the Physical Properties of 2-(2-Ethoxyethoxy)ethyl Acrylate

This technical guide provides a comprehensive overview of the core physical properties of **2-(2-Ethoxyethoxy)ethyl acrylate** (EOEOEA), a monofunctional acrylate monomer widely utilized in the formulation of coatings, inks, adhesives, and other photocurable materials.[1][2][3] Its unique molecular structure, which incorporates an ether chain, imparts a valuable combination of flexibility, adhesion, and dilution capabilities.[3][4] This document details its viscosity, polarity, and glass transition temperature (Tg), presenting quantitative data, experimental methodologies, and workflow visualizations for researchers, scientists, and professionals in drug development and material science.

Core Physical Properties

The physical characteristics of **2-(2-Ethoxyethoxy)ethyl acrylate** make it a versatile component in polymer synthesis. It is a clear liquid characterized by low volatility, low viscosity, and a polar, hydrophilic nature.[1][5][6][7] These attributes are crucial for applications requiring good wetting, high flexibility, and strong adhesion to various substrates.[2][4][8]

Data Summary

The key physical properties of **2-(2-Ethoxyethoxy)ethyl acrylate** are summarized in the table below. These values are critical for formulating materials with desired performance characteristics such as flexibility and adhesion.

Physical Property	Value	Conditions
Viscosity	3 - 8 cps	@ 25 °C
Glass Transition Temp. (Tg)	-56 °C	
Surface Tension	29.7 Dynes/cm	@ 20 °C
Refractive Index	1.436 - 1.439	n 20/D
Density	1.016 g/mL	@ 25 °C

[Data sourced from references: 1, 2, 4]

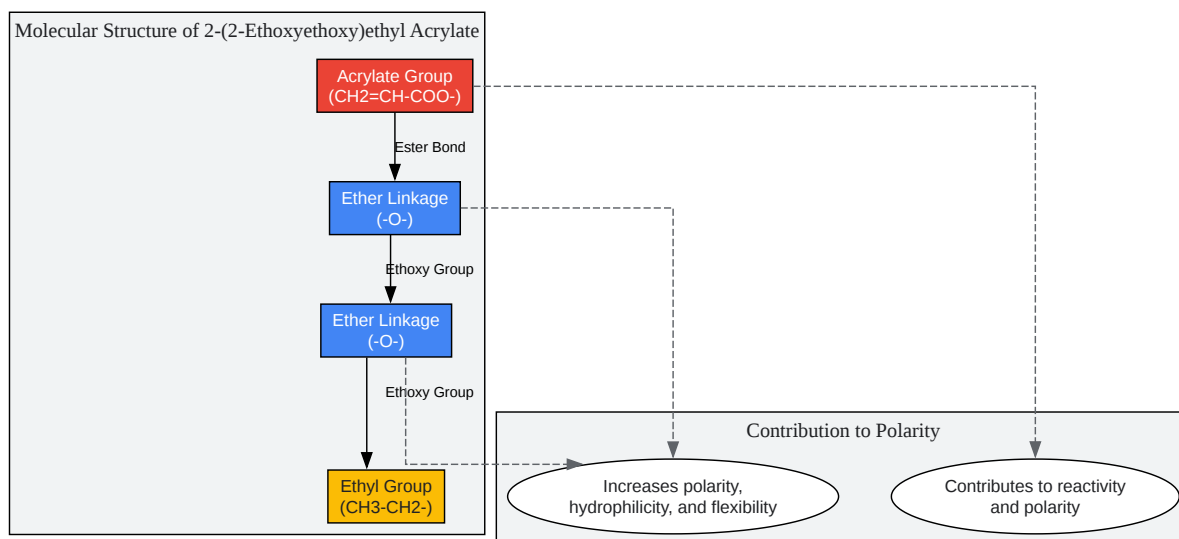
Detailed Analysis of Physical Properties

Viscosity

2-(2-Ethoxyethoxy)ethyl acrylate exhibits a low viscosity, typically in the range of 3-8 centipoise (cps) at 25°C.[5][8] This property makes it an excellent reactive diluent, effectively reducing the viscosity of polymer formulations like UV-curable coatings and inks.[2][3][4] Lower formulation viscosity improves application characteristics, such as flow, leveling, and substrate wetting.

Polarity

The molecular structure of **2-(2-Ethoxyethoxy)ethyl acrylate**, containing both ester and multiple ether linkages, renders it a polar and hydrophilic monomer.[1][5][7] This polarity enhances adhesion to a variety of substrates and improves the solubility of other polar components, such as photoinitiators, within a formulation.[5] The presence of ether groups contributes to the molecule's flexibility and hydrogen bonding capability. The moderate polarity provides a balance between compatibility with both polar and non-polar solvents.[5]



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Diagram illustrating the molecular groups contributing to polarity.

Glass Transition Temperature (T_g)

The glass transition temperature (T_g) is a critical parameter for the resulting polymer, defining the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. The homopolymer of **2-(2-Ethoxyethoxy)ethyl acrylate** has a very low T_g of approximately -56°C.^{[5][8]} This low T_g ensures that materials formulated with this monomer, such as coatings and adhesives, remain flexible and elastic even at low ambient temperatures.^[5]

Experimental Protocols

The determination of these physical properties requires standardized experimental procedures to ensure accuracy and reproducibility.

Protocol for Viscosity Measurement (Capillary Viscometry)

Viscosity is a measure of a fluid's resistance to flow. For low-viscosity monomers like EOEOEA, capillary viscometers such as the Ubbelohde type are commonly used.

Objective: To determine the kinematic and dynamic viscosity of the monomer.

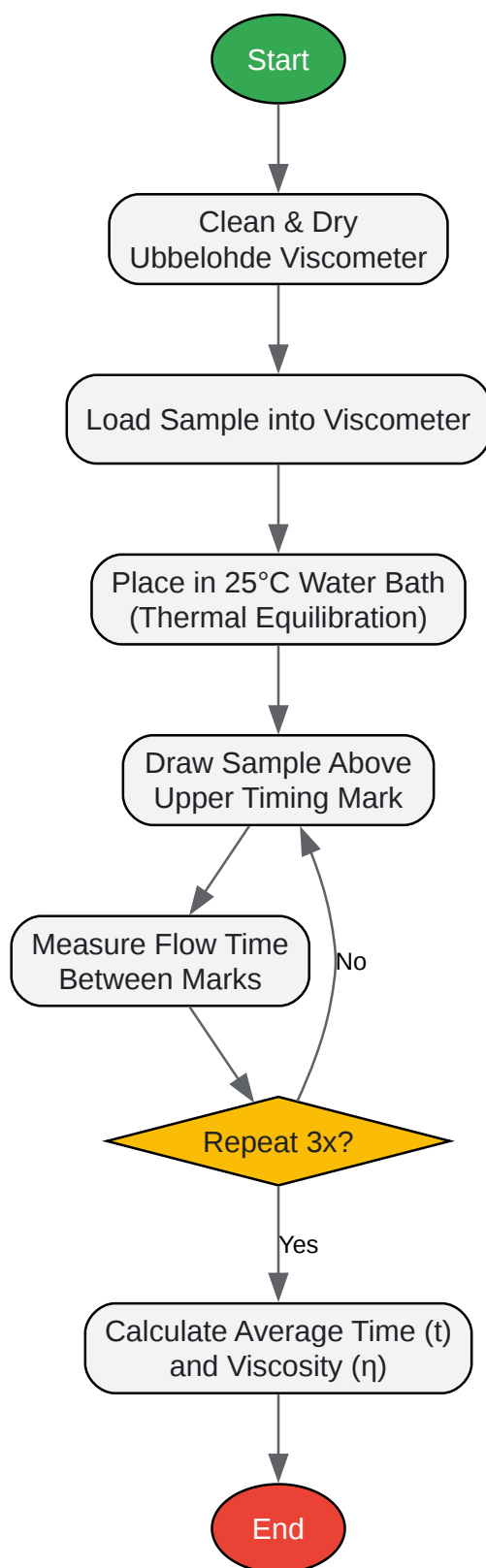
Apparatus:

- Ubbelohde capillary viscometer[9]
- Constant temperature water bath (controlled to $\pm 0.1^{\circ}\text{C}$)
- Digital stopwatch
- Pipettes and suction bulb
- Solvent for cleaning (e.g., acetone, ethanol)

Procedure:

- Cleaning: Thoroughly clean the viscometer with a suitable solvent and dry it completely.
- Sample Loading: Introduce a precise volume of the **2-(2-Ethoxyethoxy)ethyl acrylate** sample into the viscometer's filling tube.
- Thermal Equilibration: Place the viscometer vertically in the constant temperature water bath set to 25°C . Allow at least 15-20 minutes for the sample to reach thermal equilibrium.
- Measurement:
 - Using a suction bulb, draw the liquid up through the capillary tube until it is above the upper timing mark.

- Release the suction and allow the liquid to flow back down under gravity.
- Start the stopwatch precisely as the liquid meniscus passes the upper timing mark.
- Stop the stopwatch precisely as the meniscus passes the lower timing mark.
- Replicates: Repeat the measurement at least three times to ensure the flow times are consistent (within ± 0.2 seconds).
- Calculation: The kinematic viscosity (ν) is calculated using the equation: $\nu = C * t$, where 't' is the average flow time and 'C' is the calibration constant of the viscometer. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: $\eta = \nu * \rho$.



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Workflow for viscosity measurement using a capillary viscometer.

Protocol for Glass Transition Temperature (T_g) Measurement (DSC)

Differential Scanning Calorimetry (DSC) is the most common technique for measuring the T_g of a polymer. The T_g is observed as a step-like change in the heat flow signal.

Objective: To determine the glass transition temperature of poly(**2-(2-Ethoxyethoxy)ethyl acrylate**).

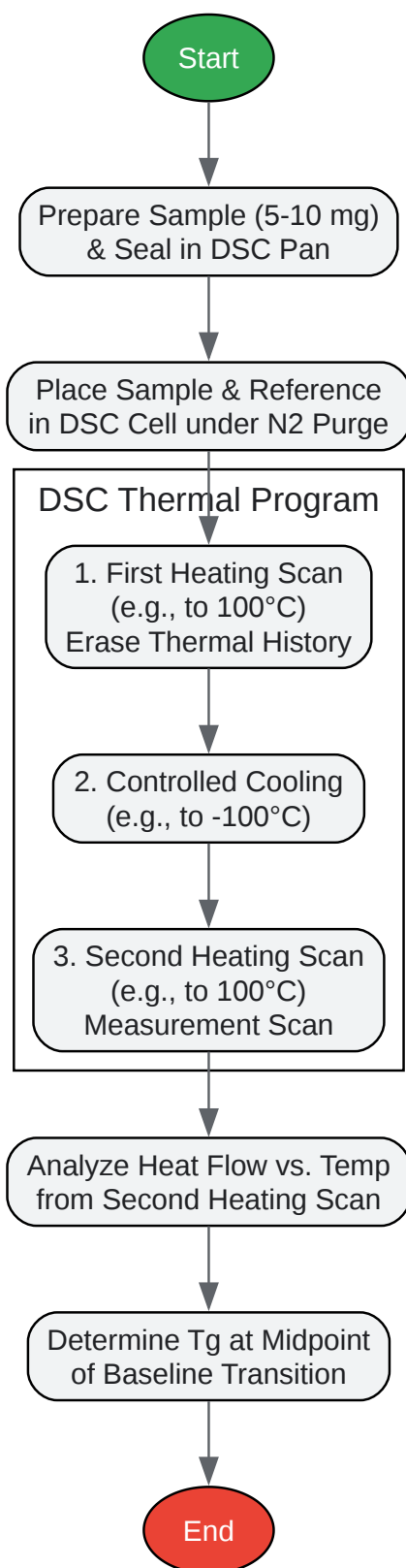
Apparatus:

- Differential Scanning Calorimeter (DSC)
- Sample pans (aluminum) and lids
- Crimper for sealing pans
- Microbalance
- Polymerized sample of **2-(2-Ethoxyethoxy)ethyl acrylate**

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the polymerized sample into an aluminum DSC pan.
 - Securely seal the pan with a lid using a crimper.
 - Prepare an empty, sealed aluminum pan to be used as a reference.
- Instrument Setup:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

- Thermal Program (Heat-Cool-Heat Cycle):
 - First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected T_g and any other transitions (e.g., to 100°C). This step removes the sample's previous thermal history.[\[10\]](#)
 - Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the T_g (e.g., to -100°C).
 - Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) through the transition region (e.g., to 100°C). The T_g is determined from this second heating scan to ensure a consistent thermal history.[\[10\]](#)
- Data Analysis:
 - Plot the heat flow versus temperature from the second heating scan.
 - The T_g is identified as the midpoint of the step-like transition in the baseline of the thermogram. Specialized software is used to calculate the exact temperature at the inflection point.



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Experimental workflow for Tg measurement using DSC.

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